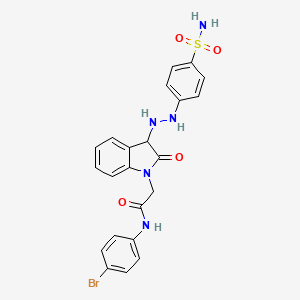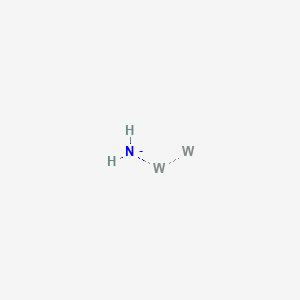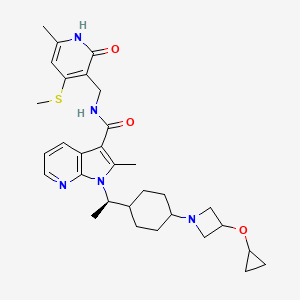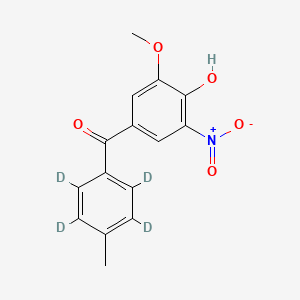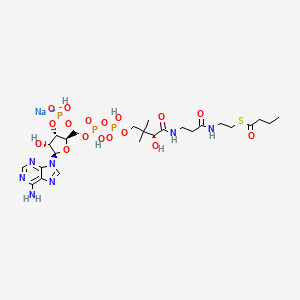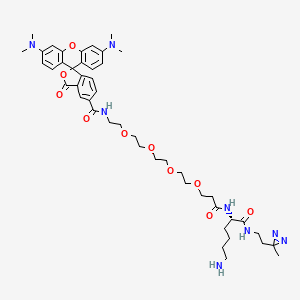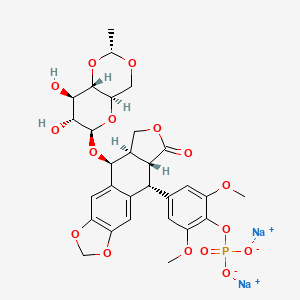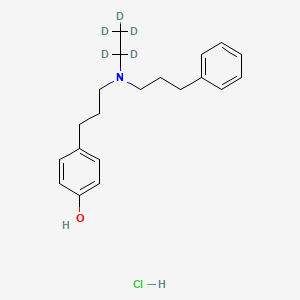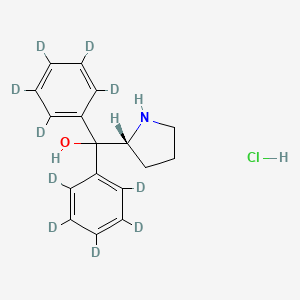
(R)-|A,|A-Diphenylprolinol-d10 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-|A,|A-Diphenylprolinol-d10 (hydrochloride) is a deuterated derivative of ®-|A,|A-Diphenylprolinol, a chiral secondary amine. The deuterium labeling is used to study the compound’s pharmacokinetics and metabolic pathways. This compound is often utilized in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-|A,|A-Diphenylprolinol-d10 (hydrochloride) typically involves the deuteration of ®-|A,|A-Diphenylprolinol. The process begins with the preparation of ®-|A,|A-Diphenylprolinol, which is synthesized through the reduction of the corresponding ketone using a chiral catalyst. The deuteration is achieved by exchanging the hydrogen atoms with deuterium using deuterated reagents under controlled conditions.
Industrial Production Methods
Industrial production of ®-|A,|A-Diphenylprolinol-d10 (hydrochloride) involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient deuterium incorporation.
Analyse Des Réactions Chimiques
Types of Reactions
®-|A,|A-Diphenylprolinol-d10 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted amine derivatives.
Applications De Recherche Scientifique
®-|A,|A-Diphenylprolinol-d10 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Utilized in studies of enzyme mechanisms and metabolic pathways due to its deuterium labeling.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Employed in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-|A,|A-Diphenylprolinol-d10 (hydrochloride) involves its interaction with various molecular targets. The compound acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products by influencing the stereochemistry of the reaction. The deuterium labeling allows for detailed studies of the compound’s metabolic pathways and interactions with enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-|A,|A-Diphenylprolinol: The non-deuterated version of the compound.
(S)-|A,|A-Diphenylprolinol: The enantiomer of ®-|A,|A-Diphenylprolinol.
®-|A,|A-Diphenylprolinol-d10: The deuterated version of the (S)-enantiomer.
Uniqueness
®-|A,|A-Diphenylprolinol-d10 (hydrochloride) is unique due to its deuterium labeling, which provides valuable insights into the compound’s pharmacokinetics and metabolic pathways. This makes it a powerful tool in research applications where understanding the detailed behavior of the compound is crucial.
Propriétés
Formule moléculaire |
C17H20ClNO |
|---|---|
Poids moléculaire |
299.9 g/mol |
Nom IUPAC |
bis(2,3,4,5,6-pentadeuteriophenyl)-[(2R)-pyrrolidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,18-19H,7,12-13H2;1H/t16-;/m1./s1/i1D,2D,3D,4D,5D,6D,8D,9D,10D,11D; |
Clé InChI |
XYSYRXOJSOXZPT-AAFNBZMYSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([C@H]2CCCN2)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])O)[2H])[2H].Cl |
SMILES canonique |
C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


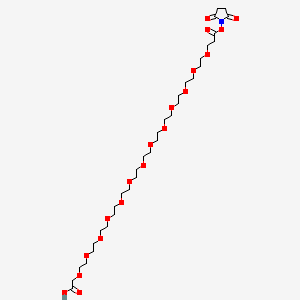
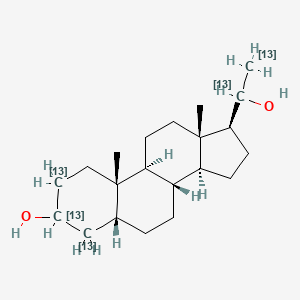
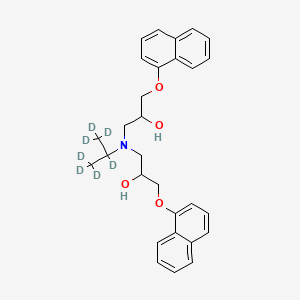
![9-{[(2E)-6-Hydroperoxy-3,7-dimethylocta-2,7-dien-1-YL]oxy}furo[3,2-G]chromen-7-one](/img/structure/B12424502.png)
